molecular formula C9H10ClF3N2 B15292035 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride

Cat. No.: B15292035
M. Wt: 238.64 g/mol
InChI Key: PQAQYEAPRHAJGS-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a cyclopropanamine moiety.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)pyridine with cyclopropanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. .

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. .

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups. .

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring and cyclopropanamine moiety contribute to its binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group, pyridine ring, and cyclopropanamine moiety in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)6-1-4-14-5-7(6)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H

InChI Key

PQAQYEAPRHAJGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CN=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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